molecular formula C8H13NO2 B1626563 Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate CAS No. 98531-69-2

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B1626563
CAS No.: 98531-69-2
M. Wt: 155.19 g/mol
InChI Key: RUCDDOOHCCWORH-UHFFFAOYSA-N
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Description

Ethyl 2-azabicyclo[211]hexane-1-carboxylate is a bicyclic compound that features a unique structure, making it an interesting subject for chemical research

Preparation Methods

The synthesis of ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition of suitable precursors under photochemical conditions . This approach allows for the creation of new building blocks that can be further derivatized through various transformations . Industrial production methods may involve scaling up these photochemical reactions, although specific details on large-scale production are less commonly documented.

Chemical Reactions Analysis

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. The exact molecular targets can vary depending on the specific application, but the compound’s structure allows it to interact with various biological molecules, potentially influencing biochemical pathways .

Properties

IUPAC Name

ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)8-3-6(4-8)5-9-8/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCDDOOHCCWORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541380
Record name Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98531-69-2
Record name Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
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Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate

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